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6-Acetoxydicyclopentadiene

Cat. No.: B13420319
M. Wt: 190.24 g/mol
InChI Key: NCAKJDRPFIITTK-AGVGLQIMSA-N
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Description

Academic research surrounding 6-Acetoxydicyclopentadiene is primarily situated within the fields of polymer chemistry and synthetic methodology. The introduction of an acetoxy group to the dicyclopentadiene (B1670491) skeleton modifies its chemical properties, opening avenues for the creation of specialized polymers and serving as a versatile intermediate for further chemical transformations.

Dicyclopentadiene (DCPD) is a well-known chemical compound that results from the spontaneous dimerization of two cyclopentadiene (B3395910) (CPD) molecules via a Diels-Alder reaction at room temperature. msu.edumasterorganicchemistry.com This reaction is reversible; heating DCPD to temperatures above 150 °C causes a retro-Diels-Alder reaction, yielding the cyclopentadiene monomer. msu.edu This dynamic equilibrium is a cornerstone of its chemistry, allowing for the in-situ generation of highly reactive CPD for various cycloaddition reactions. msu.edu The dimerization primarily yields the endo isomer as the kinetically favored product, though the exo isomer is more thermodynamically stable. masterorganicchemistry.com

The introduction of an acetoxy group creates derivatives such as this compound, also known by its systematic name Tricyclo[5.2.1.02,6]dec-3-enyl acetate (B1210297). chemspider.comnih.gov The synthesis of this acetoxy-substituted dicyclopentadiene (AcO-DCPD) has been reported through the reaction of dicyclopentadiene with selenium dioxide in a mixture of acetic anhydride (B1165640) and acetic acid. rsc.org The presence of the acetoxy functional group introduces polarity and a site for further chemical reactions, distinguishing its properties and reactivity from the parent DCPD.

The rigid, strained bicyclic structure of the norbornene unit within dicyclopentadiene and its derivatives is of immense strategic importance in polymer science. This ring strain is the driving force for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique used to create a variety of functional polymers. acs.org The use of well-defined catalysts, such as Grubbs' catalysts, allows for controlled polymerization of the norbornene moiety, typically leaving the second double bond in the cyclopentene (B43876) ring of the DCPD structure intact for potential cross-linking. rsc.orgacs.org

The cyclopentadiene scaffold itself is highly valued in synthesis due to its high reactivity in Diels-Alder cycloadditions, making it a fundamental building block in the construction of complex polycyclic molecules. acs.org The ability to functionalize the cyclopentadiene ring, for instance, to create 5-acetoxycyclopentadiene, which then dimerizes, allows for the incorporation of specific functionalities into the resulting dicyclopentadiene structure and any subsequent polymers. Current time information in Nairobi, KE. This strategic functionalization is key to tuning the properties of advanced materials.

A notable application of this strategy is the ROMP of acetoxy-substituted dicyclopentadiene (AcO-DCPD). Research has demonstrated that AcO-DCPD can be polymerized using a first-generation Grubbs catalyst to yield a linear polydicyclopentadiene derivative (PAD). rsc.orgrsc.org Characterization using 1H NMR, 13C NMR, and 1H-13C HMQC spectroscopy has confirmed that the polymerization proceeds through the selective ring-opening of the highly strained norbornene-type ring, resulting in a linear polymer. rsc.org

A significant finding from this research is the effect of the acetoxy group on the thermal properties of the resulting polymer. The linear poly(acetoxy-dicyclopentadiene) exhibits a significantly higher glass transition temperature (Tg) compared to linear polydicyclopentadiene derived from unsubstituted DCPD. rsc.orgrsc.org This enhancement of thermal properties underscores the strategic value of incorporating functional groups like acetate into the monomer structure.

The development of such functionalized polymers from norbornene and cyclopentadiene scaffolds is critical for creating advanced materials with tailored properties, such as enhanced thermal stability, for a range of potential high-performance applications. google.comgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B13420319 6-Acetoxydicyclopentadiene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

[(1S,7R)-8-tricyclo[5.2.1.02,6]deca-3,8-dienyl] acetate

InChI

InChI=1S/C12H14O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,6,8-11H,4-5H2,1H3/t8-,9?,10?,11-/m1/s1

InChI Key

NCAKJDRPFIITTK-AGVGLQIMSA-N

Isomeric SMILES

CC(=O)OC1=C[C@H]2C[C@@H]1C3C2C=CC3

Canonical SMILES

CC(=O)OC1=CC2CC1C3C2C=CC3

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations of 6 Acetoxydicyclopentadiene

Established Synthetic Routes for 6-Acetoxydicyclopentadiene

Traditional methods for synthesizing this compound are well-documented, providing reliable routes to this compound. These approaches include modifications of classic organic reactions and standard esterification procedures.

A significant route for the synthesis of acetoxy-dicyclopentadiene (AcO-DCPD) is a modified Mironov's method. rsc.org This one-pot reaction involves the oxidation and acetylation of dicyclopentadiene (B1670491) (DCPD). In a typical procedure, dicyclopentadiene is dissolved in a mixture of acetic anhydride (B1165640) and acetic acid, to which selenium dioxide (SeO₂) is added as the oxidizing agent. rsc.org The reaction proceeds at room temperature over an extended period, typically 24 hours, to yield the desired product. rsc.org

The reaction mixture is subsequently processed through filtration to remove solid residues, followed by dilution with water and extraction into an organic solvent like hexane. The final product is isolated and purified by distillation, affording this compound in moderate yields. rsc.org One reported synthesis using this method achieved a yield of 49%. rsc.org

Reaction Parameters for Modified Mironov's Synthesis of AcO-DCPD rsc.org
Reactant/ReagentQuantity/ConcentrationRole
Dicyclopentadiene (DCPD)50 gStarting Material
Acetic Anhydride110 mLSolvent / Acetylating Agent
Acetic Acid30 mLSolvent / Reactant
Selenium Dioxide (SeO₂)40.2 gOxidizing Agent
Reaction Conditions Room Temperature, 24 hours
Reported Yield 49%

An alternative and common strategy for synthesizing this compound is through the esterification of a hydroxylated dicyclopentadiene precursor, such as dicyclopentadienol (DCPD-OH). researchgate.net This two-step approach first involves the hydration of dicyclopentadiene to form the alcohol intermediate, which is then acetylated.

The acetylation of 1-dicyclopentadienol has been documented as a method to prepare 1-acetoxydicyclopentadiene, a structural isomer of the target compound. researchgate.net This confirms the viability of using hydroxylated precursors for synthesis.

More recent studies have explored the use of solid acid catalysts for the esterification of DCPD-OH with various carboxylic acids. uva.nl In these systems, dicyclopentadiene is catalytically hydrated and subsequently esterified in the presence of the acid. While these studies often use other biomass-derived acids, the methodology is directly applicable to acetylation using acetic acid. Catalysts such as Amberlyst-15 have been employed, with the reaction typically conducted in a solvent like toluene (B28343) at elevated temperatures (80-120°C). uva.nl The reaction rate is influenced by temperature, with higher temperatures leading to faster conversion of the dicyclopentadiene precursor. uva.nl

Kinetic Data for Catalytic Esterification of Dicyclopentadiene uva.nl
Temperature (°C)Reaction ConditionsKey Finding
80Mole Ratio (DCPD:Acid) = 1:1, Solid Acid Catalyst, Toluene SolventBase reaction rate.
100Increased rate of DCPD conversion compared to 80°C.
120Faster achievement of complete DCPD conversion, though selectivity to the ester may decrease at higher temperatures.

Novel Approaches and Catalytic Systems in this compound Synthesis

While established methods for the synthesis of this compound are robust, the broader field of organic synthesis has seen significant advancements in catalytic systems. frontiersin.orgmdpi.com Modern catalysis, including organocatalysis, photoredox catalysis, and the use of novel heterogeneous catalysts, offers potential for more efficient, selective, and environmentally benign synthetic routes. frontiersin.orgnih.gov For instance, cerium dioxide (CeO₂) has been demonstrated as an effective heterogeneous catalyst for various organic transformations. nih.gov Similarly, dual nickel/photoredox catalyst systems have enabled complex multi-component reactions under mild conditions. frontiersin.org

However, based on the available scientific literature, the specific application of these advanced catalytic systems to the synthesis of this compound is not yet widely reported. Research has predominantly focused on the optimization of existing methods rather than the development of entirely new catalytic approaches for this particular compound. The synthesis of related compounds and the polymerization of dicyclopentadiene derivatives have seen the application of modern catalysts, such as Grubbs catalysts for ring-opening metathesis polymerization, but these are applied to reactions of, rather than the formation of, this compound. rsc.orgacs.org Therefore, the modified Mironov method and standard esterification remain the primary documented routes for its preparation.

Iii. Reactivity and Mechanistic Studies of 6 Acetoxydicyclopentadiene

Investigations into Ring-Opening Metathesis Polymerization (ROMP) of 6-Acetoxydicyclopentadiene

The ROMP of this compound (AcO-DCPD) has been explored as a method to produce functionalized polydicyclopentadiene (pDCPD) derivatives with tailored properties.

The polymerization of AcO-DCPD is effectively initiated by well-defined ruthenium-based catalysts, such as the Grubbs first-generation catalyst. rsc.orgrsc.org These catalysts are known for their high activity, stability, and tolerance to various functional groups, making them suitable for the ROMP of monomers like AcO-DCPD. ippi.ac.irmdpi.com The use of these catalysts allows for the synthesis of a polydicyclopentadiene derivative through the selective opening of the highly strained norbornene ring. rsc.org The resulting polymer is linear and possesses a high glass transition temperature (Tg), ranging from 136 °C to 159 °C, which is significantly higher than that of linear polydicyclopentadiene. rsc.orgrsc.org

The general mechanism for the ROMP of dicyclopentadiene (B1670491) (DCPD) involves the reaction of the strained norbornene double bond with the metal carbene of the catalyst. This process is a chain growth polymerization driven by the release of ring strain energy from the monomer. rsc.org The Grubbs catalysts, particularly the second-generation catalysts, exhibit high activity and are less sensitive to air and moisture, which is advantageous for the polymerization process. ippi.ac.irmdpi.com

Table 1: Grubbs Catalysts Used in ROMP of Dicyclopentadiene Derivatives

Catalyst Generation Structure Key Features
First Generation Grubbs First Generation Catalyst High activity, good functional group tolerance. nasonline.org
Second Generation Grubbs Second Generation Catalyst Higher activity and greater stability than the first generation. ippi.ac.ir
Third Generation (Hoveyda-Grubbs) Hoveyda-Grubbs Catalyst Even greater stability and activity, often used for more challenging substrates. nih.gov

Dicyclopentadiene possesses two distinct cyclic olefin structures: a highly strained norbornene ring and a less strained cyclopentene (B43876) ring. The driving force for ROMP is the relief of ring strain. rsc.org Consequently, the polymerization of AcO-DCPD proceeds selectively through the ring-opening of the more strained norbornene-type ring, leaving the cyclopentene ring intact along the polymer backbone. rsc.org This selectivity is a key feature of the ROMP of dicyclopentadiene and its derivatives, leading to the formation of linear polymers when the cyclopentene double bond does not participate in cross-linking reactions. rsc.orgrsc.org The selective reactivity of the norbornene moiety is attributed to its significantly higher ring strain (approximately 27 kJ mol⁻¹) compared to the cyclopentene ring. rsc.org

The presence of the acetoxy group at the 6-position of dicyclopentadiene introduces both electronic and steric effects that influence the dynamics of ROMP. The acetoxy group is an electron-withdrawing group, which can lower the reactivity of the cyclopentene-type ring towards ROMP. rsc.org This deactivating effect is beneficial as it further promotes the selective ring-opening of the norbornene ring, thus favoring the formation of a linear polymer. rsc.org

It has been reported that electron-withdrawing substituents can decrease the rate of ROMP. rsc.org For instance, the ROMP of some acetoxy-substituted cycloolefins is slower compared to their unsubstituted counterparts. rsc.org Steric hindrance from the substituent can also play a role, with bulkier groups potentially slowing down the approach of the catalyst to the double bond. acs.org However, in the case of AcO-DCPD, the primary effect appears to be the electronic deactivation of the cyclopentene ring, which aids in achieving a linear polymer structure. rsc.org

Diels-Alder Cycloaddition Behavior of Acetoxy-Substituted Dicyclopentadiene Analogues

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.org The behavior of acetoxy-substituted cyclopentadiene (B3395910) analogues in these reactions provides valuable insights into the influence of substituents on reactivity and stereoselectivity.

In the Diels-Alder reactions of 5-substituted cyclopentadienes, the substituent at the 5-position plays a crucial role in directing the stereochemical outcome of the cycloaddition. This is known as π-facial selectivity, where the dienophile can approach the diene from either the syn (same side as the substituent) or anti (opposite side) face.

For 5-acetoxycyclopentadiene, a surprising syn-facial selectivity has been observed in its Diels-Alder reaction with ethylene. nih.gov This is considered a "contrasteric" outcome because the dienophile approaches from the more sterically hindered face. nih.gov The π-facial selectivity in these systems is governed by hyperconjugative interactions between the cyclopentadiene π-system and the σ-bond of the C5 substituent. nih.gov The acetoxy group, being a σ-acceptor, causes the cyclopentadiene ring to pucker in a way that minimizes the destabilizing interaction with the diene π-system. This pre-distortion of the diene into an envelope-like geometry favors the syn transition state. nih.govescholarship.org

Studies by Burnell and Fallis have shown that the nature of the substituent at the 5-position dictates the π-facial selectivity. nih.gov For example, with dimethyl acetylenedicarboxylate (B1228247) (DMAD) as the dienophile, 5-fluorocyclopentadiene also gives the syn cycloadduct exclusively. nih.gov

Computational studies, often employing density functional theory (DFT), have been instrumental in understanding the reactivity and selectivity trends in Diels-Alder reactions of substituted cyclopentadienes. researchgate.netrsc.orgtamuc.edu These studies can model the transition state geometries and energies for both syn and anti approaches, providing a theoretical basis for the observed experimental outcomes. nih.govescholarship.org

Experimental work has established that cyclopentadiene itself is a highly reactive diene in Diels-Alder reactions, even without activating substituents. nih.gov The introduction of a substituent at the 5-position modulates this reactivity. Electron-withdrawing groups, like the acetoxy group, can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the diene, thereby affecting the reaction rate. mdpi.com

The combination of experimental data and computational analysis allows for the development of predictive models for the reactivity and stereoselectivity of acetoxy-substituted dicyclopentadiene analogues in Diels-Alder cycloadditions. nih.govescholarship.orgmdpi.com These models consider factors such as distortion energy (the energy required to deform the reactants into the transition state geometry) and interaction energy (the stabilizing interactions between the diene and dienophile in the transition state). researchgate.net

Table 2: Reactivity and Selectivity in Diels-Alder Reactions of Substituted Cyclopentadienes

Diene Dienophile Major Product Stereochemistry Key Influencing Factor
5-Acetoxycyclopentadiene Ethylene syn Hyperconjugative interaction of the σ-accepting acetoxy group. nih.gov
5-Fluorocyclopentadiene Dimethyl acetylenedicarboxylate (DMAD) syn Strong σ-accepting nature of the fluorine atom. nih.gov
5-Trimethylsilylcyclopentadiene Dimethyl acetylenedicarboxylate (DMAD) anti σ-donating nature of the trimethylsilyl (B98337) group. nih.gov

Iv. Advanced Polymeric Materials from 6 Acetoxydicyclopentadiene

Microstructure and Architecture Characterization of Polydicyclopentadiene Derivatives

The final properties of a polymer are intrinsically linked to its molecular structure. For polymers derived from 6-acetoxydicyclopentadiene, a suite of advanced analytical techniques is employed to elucidate the polymer chain's microstructure and control its architecture, from linear chains to crosslinked networks.

The synthesis of acetoxy-substituted polydicyclopentadiene (PAD) via Ring-Opening Metathesis Polymerization (ROMP) of this compound (AcO-DCPD) yields polymers whose microstructure can be precisely determined using nuclear magnetic resonance (NMR) spectroscopy. rsc.org The solubility of the resulting linear polymer in common solvents like chloroform (B151607) (CHCl₃) and dichloromethane (B109758) (CH₂Cl₂) is a key advantage, facilitating detailed analysis by solution-state NMR. rsc.org

¹H NMR (Proton NMR) provides initial evidence for the polymerization and structural arrangement. The ¹H NMR spectrum of AcO-DCPD monomer shows characteristic signals for its specific proton environments. rsc.org Upon polymerization to form linear PAD, these signals shift and broaden, indicating the formation of a macromolecule. rsc.org

¹³C NMR (Carbon-13 NMR) is crucial for confirming the polymerization mechanism. Analysis of the ¹³C NMR spectrum of the polymer reveals distinct signals corresponding to the carbon atoms in the polymer backbone. For instance, the presence of only four signals in the C=C region (around 130-138 ppm) and a signal for the C=O carbon (around 170.5 ppm) confirms that polymerization occurred selectively through the highly strained norbornene-type ring, leaving the cyclopentene (B43876) ring and its associated acetoxy group intact along the linear polymer chain. rsc.org

¹H-¹³C HMQC (Heteronuclear Multiple Quantum Coherence) is a two-dimensional NMR technique that correlates proton and carbon signals, providing unambiguous assignments of the atoms in the polymer's repeating unit. This analysis definitively confirms the connectivity and structure of the linear acetoxy-substituted polymer. rsc.org

Table 1: Key ¹³C NMR Chemical Shifts for Linear Poly(acetoxy-dicyclopentadiene) (PAD) This table presents characteristic signals from the ¹³C NMR spectrum that confirm the linear structure of the polymer formed by ROMP of AcO-DCPD.

Carbon Type Chemical Shift (ppm) Significance
Carbonyl (C=O)170.5Confirms the presence of the intact acetoxy group in the polymer. rsc.org
Olefinic (C=C)138.0, 132.0, 131.2, 130.6Indicates the presence of double bonds in the polymer backbone, resulting from the ring-opening of the norbornene moiety. rsc.org

A significant advantage of using functionalized monomers like this compound is the ability to decouple the initial polymerization from the subsequent crosslinking reaction. acs.org This provides a high degree of control over the final polymer architecture.

The polymerization process typically occurs in two distinct stages:

Linear Polymer Formation: The ROMP reaction, often initiated by a ruthenium-based catalyst, selectively targets the more strained norbornene ring of the dicyclopentadiene (B1670491) monomer. nih.govresearchgate.net The presence of the electron-withdrawing acetoxy group on the less-strained cyclopentene ring effectively hinders its participation in the initial metathesis reaction. acs.org This results in the formation of a soluble, linear polymer with pendant cyclopentene rings and associated acetoxy groups. rsc.org

Thermal Crosslinking: This linear polymer can then be subjected to a separate thermal curing step. nih.gov Upon heating, the remaining double bonds in the pendant cyclopentene rings react, likely through radical-initiated processes, to form a densely crosslinked thermoset material. nih.gov

This two-stage approach allows for the processing of the material in its linear, tractable form before curing it into its final, robust, and insoluble state. This contrasts with the polymerization of unfunctionalized DCPD, where polymerization and crosslinking can occur concurrently, offering less control over the network structure. nih.govdigitellinc.com Furthermore, the strategic positioning of the functional group can direct the crosslinking mechanism, potentially leading to more predictable and regiochemically controlled crosslinks compared to the more random crosslinking in standard PDCPD. acs.org

Thermomechanical Properties and Functionalization of Polymers from this compound

The introduction of the acetoxy group not only allows for microstructural control but also profoundly influences the material's thermomechanical behavior and opens avenues for further chemical modification.

The glass transition temperature (T₉) is a critical parameter that defines the upper service temperature of an amorphous polymer. Polymers derived from this compound and its derivatives exhibit significantly enhanced T₉ values compared to their unfunctionalized counterparts.

Linear Polymers: Linear poly(acetoxy-dicyclopentadiene) (PAD) shows T₉ values in the range of 136 °C to 159 °C. rsc.org This is substantially higher than the T₉ of linear, unfunctionalized PDCPD, which is approximately 53 °C. acs.orgnih.gov This increase is attributed to the increased steric hindrance and polarity introduced by the acetoxy side group, which restricts the rotational freedom of the polymer chains.

Crosslinked Polymers: After thermal curing, the resulting functionalized thermoset exhibits an even more dramatic increase in T₉. A crosslinked polymer derived from a closely related carboxyl-functionalized DCPD monomer demonstrated a T₉ of 200 °C, which is among the highest reported for a polydicyclopentadiene-based material. acs.orgnih.gov This high T₉ is a direct result of the densely crosslinked network and the increased steric hindrance at the crosslink points. acs.org

Thermal stability, assessed by Thermogravimetric Analysis (TGA), shows that these functionalized polymers are stable at high temperatures. For example, a crosslinked carboxyl-functionalized PDCPD showed minimal mass loss up to 300 °C, indicating its suitability for high-temperature applications. acs.orgnih.gov

Table 2: Comparative Glass Transition Temperatures (T₉) of Polydicyclopentadiene Derivatives This table compares the T₉ values of various PDCPD-based polymers, highlighting the impact of functionalization and crosslinking.

Polymer Type Functional Group Architecture Glass Transition Temperature (T₉) Source(s)
PDCPDNoneLinear~ 53 °C nih.gov, acs.org
PDCPDNoneCrosslinked~ 155–165 °C nih.gov, acs.org
PADAcetoxyLinear136–159 °C rsc.org
fPDCPDCarboxyl*Crosslinked200 °C nih.gov, acs.org
Data for a closely related carboxyl-functionalized polymer, derived from the acetoxy polymer.

The acetoxy group is a versatile chemical handle that enables post-polymerization modification of the material. acs.orgin-part.com This allows for the fine-tuning of surface properties, which is a significant limitation of conventional, non-polar PDCPD. acs.orgnih.gov Freshly prepared PDCPD has a low surface energy, making it difficult to paint or use with adhesives without pre-treatment. acs.orgin-part.com

The ester functionality of the acetoxy group can be readily transformed. For example:

Hydrolysis (Saponification): The polymer can be treated with a base (e.g., sodium hydroxide) to hydrolyze the ester groups into carboxylate salts (or carboxylic acids after acidification). rsc.org This transformation dramatically increases the polarity and surface energy of the material.

Transesterification: The methyl ester can be converted to other esters, allowing for the introduction of a wide variety of chemical functionalities.

By controlling the extent and type of these post-polymerization reactions, the surface energy of the polymer can be precisely tuned. in-part.comrsc.org This can be used to improve adhesion for coatings and paints or, conversely, to create surfaces that resist biofouling. in-part.comrsc.org This chemical versatility provides a significant advantage over the relatively inert surface of standard PDCPD. acs.org

To further tailor the properties of the final material, this compound or similar functionalized monomers can be copolymerized with other monomers. A key strategy involves the statistical copolymerization of a functionalized dicyclopentadiene (fDCPD) with unfunctionalized dicyclopentadiene (DCPD). uvic.ca

By varying the molar ratio of the two monomers in the feed, a series of fPDCPD-stat-PDCPD copolymers can be synthesized. This approach allows for the creation of materials where properties can be tuned between those of the two homopolymers. For example, adjusting the monomer ratio can systematically vary:

Surface Hydrophobicity: Increasing the proportion of the functionalized monomer can incrementally increase the surface energy and hydrophilicity of the resulting thermoset. uvic.ca

The kinetics of such copolymerizations can be studied to understand how each monomer incorporates into the growing polymer chain, providing a platform for the rational design of copolymers with specific compositions and properties. rsc.org This method offers a powerful tool for creating a wide range of advanced materials from a small set of monomers.

V. Spectroscopic Characterization and Computational Chemistry of 6 Acetoxydicyclopentadiene

Comprehensive Spectroscopic Characterization Techniques

A suite of powerful spectroscopic methods is essential for the unambiguous characterization of 6-acetoxydicyclopentadiene. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), provide definitive information on the molecule's structural framework and elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Advanced NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound. sapub.org One-dimensional (1D) techniques such as ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, respectively. sapub.orgacs.org However, due to the molecule's complex and often isomeric nature, more sophisticated two-dimensional (2D) NMR experiments are frequently required for unequivocal assignment. sapub.orgsapub.org

Techniques such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. sapub.orgipb.pt For establishing longer-range connectivities (typically over two to three bonds), the Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. sapub.orgipb.pt The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be employed to determine the stereochemistry, such as the endo and exo configuration, by identifying protons that are close in space. sapub.org

Table 1: Representative NMR Data for Dicyclopentadiene (B1670491) Derivatives Note: Specific data for this compound is not readily available in the public domain. The following table presents typical chemical shift ranges for related dicyclopentadiene structures to illustrate the expected values.

Proton/Carbon Typical Chemical Shift (ppm) Multiplicity Notes
¹H NMR
Olefinic Protons 5.5 - 6.0 m Protons on the double bonds of the cyclopentene (B43876) rings.
Bridgehead Protons ~3.0 m Protons at the junction of the two rings.
Methylene Protons 1.2 - 1.9 m Protons of the CH₂ groups.
Acetoxy Methyl ~2.0 s Protons of the methyl group in the acetate (B1210297) functionality.
¹³C NMR
Olefinic Carbons 130 - 140 Carbons involved in the double bonds.
Bridgehead Carbons 40 - 50 Carbons at the ring junctions.
Methylene Carbons 30 - 40 Carbons of the CH₂ groups.
Acetoxy Carbonyl ~170 Carbonyl carbon of the acetate group.
Acetoxy Methyl ~21 Methyl carbon of the acetate group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and thus the molecular formula of this compound. google.com Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of the molecular formula from the observed mass-to-charge ratio (m/z). cdnsciencepub.comcollectionscanada.gc.ca This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Solid-State NMR for Polymer Network Analysis

When this compound is polymerized, the resulting material is a highly cross-linked thermoset polymer. uvic.ca Solid-state NMR (ssNMR) is an indispensable technique for characterizing the structure of these insoluble polymer networks. thieme-connect.comcnrs-imn.frintertek.com While solution-state NMR is used for the monomer, ssNMR provides insights into the changes that occur upon polymerization and cross-linking. uvic.ca

Solid-state ¹³C NMR can be used to monitor the disappearance of the olefinic signals of the monomer and the appearance of new signals corresponding to the saturated polymer backbone. rsc.org This allows for the investigation of the cross-linking mechanism, which can occur through both metathesis and olefin coupling. thieme-connect.comrsc.org By comparing the spectra of the linear polymer with the cross-linked material, the extent and nature of the cross-links can be determined. thieme-connect.com This is particularly important for understanding the structure-property relationships in polydicyclopentadiene-based materials. acs.org

Theoretical and Computational Chemistry Applications

Theoretical and computational chemistry provide powerful tools to complement experimental studies by offering insights into the electronic structure, stability, and reactivity of this compound. wikipedia.orgopenaccessjournals.com These methods can be used to predict molecular properties and to understand the fundamental interactions that govern the molecule's behavior. unipd.it

Quantum Chemical Calculations (e.g., DFT, MP2) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are widely used to investigate the electronic structure and reactivity of organic molecules. nih.govmdpi.com These methods can be used to optimize the geometry of this compound, calculate its vibrational frequencies, and predict its thermochemical properties. researchgate.netaanda.org

DFT methods, like B3LYP, are often a good compromise between accuracy and computational cost for studying the electronic properties of molecules of this size. nih.govbohrium.com MP2 calculations, while more computationally demanding, can provide more accurate results for certain properties, especially those involving electron correlation. nih.govvu.nl For instance, calculations can be used to determine the relative energies of different isomers and to predict the activation energies for various reactions, thereby providing insights into reaction mechanisms and product distributions. researchgate.netacs.orgresearchgate.net The choice of method and basis set is crucial for obtaining reliable results and is often guided by comparison with experimental data. nih.gov

Table 2: Overview of Quantum Chemical Methods for Studying Dicyclopentadiene Derivatives

Method Description Common Applications
Density Functional Theory (DFT) A method that uses the electron density to calculate the energy of a system. Functionals like B3LYP and M06-2X are commonly used. nih.govresearchgate.net Geometry optimization, prediction of vibrational frequencies, calculation of reaction energies and activation barriers. bohrium.comresearchgate.net
Møller-Plesset Perturbation Theory (MP2) An ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. nih.gov More accurate energy calculations, especially for systems where electron correlation is important. vu.nl
Coupled Cluster (e.g., CCSD(T)) A high-level ab initio method that provides very accurate results for energies and properties. Benchmark calculations for smaller systems, accurate prediction of excitation energies. aip.org

Modeling of Hyperconjugative Interactions and Aromaticity Effects

The cyclopentadiene (B3395910) ring system exhibits interesting electronic effects, including hyperconjugation and the potential for aromaticity or antiaromaticity in its ions or substituted derivatives. nih.govusask.calibretexts.org Hyperconjugation, the interaction of sigma bonds with an adjacent pi system, can significantly influence the stability and reactivity of cyclopentadiene derivatives. nih.govescholarship.org Substituents at the 5-position of the cyclopentadiene ring can either donate or withdraw electron density through hyperconjugation, which can induce aromatic or antiaromatic character in the ring. researchgate.netchem8.org

Computational models can be used to quantify these effects. For example, Nucleus-Independent Chemical Shift (NICS) calculations are a common method to assess the aromaticity of a ring system. chem8.org These calculations can help to explain the observed reactivity and stereoselectivity in reactions involving cyclopentadiene derivatives. researchgate.netnih.gov The presence of the acetoxy group in this compound will influence the electronic properties of the diene system, and computational modeling can provide a detailed understanding of these electronic perturbations. acs.orgchem8.org

Computational Design and Prediction of Reaction Outcomes

Computational chemistry has emerged as an indispensable tool for predicting the outcomes of chemical reactions, offering profound insights into mechanisms, reactivity, and selectivity. csmres.co.uknih.gov For complex molecules like this compound, these in silico methods allow for the systematic evaluation of reaction pathways that can be difficult, costly, or time-consuming to explore experimentally. nih.gov By leveraging quantum mechanics and molecular mechanics (QM/MM), researchers can model reaction trajectories, identify transition states, and predict the distribution of products with increasing accuracy. csmres.co.uk This predictive power is particularly valuable in guiding the strategic design of synthetic routes and in understanding the fundamental electronic and steric factors that govern a molecule's behavior.

Modern computational approaches range from Density Functional Theory (DFT), which is widely used for its balance of accuracy and computational cost, to advanced machine learning models trained on vast reaction databases. csmres.co.ukmit.edu These methods are adept at predicting various reaction types, including cycloadditions, which are central to the chemistry of the dicyclopentadiene scaffold. nih.gov

Detailed computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the reactivity and stereoselectivity of substituted cyclopentadienes in Diels-Alder reactions. nih.gov Although research may not always focus exclusively on the 6-acetoxy derivative, the principles derived from studies on 5-substituted cyclopentadiene monomers are directly applicable, as the substituent dictates the molecule's reactive properties. The acetoxy group at the C6 position of dicyclopentadiene corresponds to a C5 substituent on the parent cyclopentadiene monomer.

Research has shown that substituents at the 5-position of a cyclopentadiene ring significantly influence π-facial stereoselectivity in Diels-Alder reactions. nih.govescholarship.org This control is attributed to hyperconjugative interactions between the substituent's orbitals and the diene's π-system. escholarship.org The acetoxy group is considered a sigma-acceptor (electron-withdrawing). Computational models predict that such groups destabilize the diene by inducing antiaromatic character through cyclic delocalization of the four π-electrons. escholarship.org This ground-state destabilization, in turn, enhances the reactivity of the diene in cycloadditions. escholarship.org

Furthermore, computational analysis using the distortion/interaction-activation strain model reveals that the substituent's electronic nature governs the preferred transition state geometry. nih.gov Sigma-accepting groups like the acetoxy group cause the cyclopentadiene ring to pre-distort into an envelope conformation that resembles the syn-transition state. escholarship.org This pre-distortion minimizes the energy required to achieve this transition state, thus favoring the formation of the syn-adduct. nih.govescholarship.org

The table below summarizes the key computational models and theories applied to predict reaction outcomes for substituted cyclopentadienes, which are relevant for this compound.

Computational Method/TheoryPurpose and ApplicationPredicted Outcome for Acetoxy Substituent
Density Functional Theory (DFT)Calculates electronic structure, geometry optimization, and transition state energies. Functionals like M06-2X and B3LYP are commonly used for Diels-Alder reactions. nih.govresearchgate.netProvides activation energies (ΔG‡) and reaction profiles, confirming kinetic preferences. nih.gov
Distortion/Interaction-Activation Strain ModelDecomposes the activation energy into the energy required to distort reactants (ΔEd) and the interaction energy between them (ΔEi). nih.govExplains that selectivity is controlled by minimizing the distortion energy needed to reach the transition state. nih.gov
Hyperconjugation AnalysisEvaluates orbital interactions between the C-X σ-bond and the diene π-system.Shows that sigma-accepting groups (like acetoxy) pre-distort the diene towards a geometry favoring syn-attack. escholarship.org
Frontier Molecular Orbital (FMO) TheoryAnalyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.Predicts reactivity based on the energy gap between frontier orbitals. epdf.pub

Based on extensive computational evidence for 5-substituted cyclopentadienes, the stereochemical outcome of Diels-Alder reactions involving the cyclopentadiene moiety of this compound can be reliably predicted. nih.gov The electron-withdrawing nature of the acetoxy group is the dominant factor controlling π-facial selectivity.

The following table outlines the predicted selectivity based on the electronic properties of a substituent at the C5 position of cyclopentadiene, a model directly applicable to the reactive cyclopentene ring in this compound.

Substituent Type at C5Example GroupElectronic EffectPredicted π-Facial SelectivityComputational Rationale
Sigma-Acceptor-OAc (Acetoxy) , -F, -OHElectron-withdrawing via induction/negative hyperconjugation.syn-selectivePredistortion of the diene into an envelope conformation that minimizes the distortion energy to the syn-transition state. nih.govescholarship.org
Sigma-Donor-SiH₃, -MeElectron-donating via hyperconjugation.anti-selectivePredistortion of the diene to maximize stabilizing hyperconjugation, favoring the geometry of the anti-transition state. nih.govescholarship.org

Vi. Applications in Advanced Organic Synthesis and Materials Science

Role of 6-Acetoxydicyclopentadiene as a Precursor in Complex Molecular Synthesis

This compound serves as an important building block in the synthesis of complex organic molecules. The dicyclopentadiene (B1670491) framework is a precursor to a variety of polycyclic structures, and the cyclopentadiene (B3395910) moiety itself is renowned for its reactivity in cycloaddition reactions. rsc.org The Diels-Alder reaction, a cornerstone of organic synthesis for creating six-membered rings, utilizes dienes like cyclopentadiene to construct intricate molecular frameworks with high stereoselectivity. numberanalytics.com

The synthesis of complex molecules often relies on a retrosynthetic approach, where a target molecule is deconstructed into simpler, available precursors. numberanalytics.com Dicyclopentadiene derivatives are valuable in this context for building polycyclic natural products and other complex targets. rsc.org The acetoxy group on the 6-position of dicyclopentadiene can be readily hydrolyzed to a hydroxyl group, which can then be used as a nucleophile or be further oxidized to a ketone, providing multiple pathways for subsequent chemical transformations. This functional handle allows chemists to introduce additional complexity and functionality onto the dicyclopentadiene skeleton. The activation of cyclopentadiene derivatives through various methods, including dehydrogenation or reduction, can generate cyclopentadienyl (B1206354) (Cp) ligands, which are fundamental in organometallic chemistry for the synthesis of sandwich and half-sandwich complexes. rsc.org

Development of High-Performance Materials Utilizing this compound Derived Polymers

Polymers derived from dicyclopentadiene (DCPD) and its functionalized variants, such as this compound, are known for their high-performance characteristics. These monomers are typically polymerized via Ring-Opening Metathesis Polymerization (ROMP) to produce highly cross-linked thermoset materials. nih.govresearchgate.net

Polydicyclopentadiene (PDCPD) is an industrially significant thermoset polymer known for its high impact resistance, chemical stability, and heat deflection temperature. nih.govacs.org The glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state, is a critical parameter for heat-resistant materials. specialchem.comspecialchem.com Standard cross-linked PDCPD typically exhibits a Tg in the range of 155–165 °C. acs.org

Research has shown that the functionalization of the DCPD monomer can significantly alter the thermal properties of the resulting polymer. nih.govrsc.org For instance, a polymer derived from a carboxyl-functionalized dicyclopentadiene monomer demonstrated a Tg of 200 °C. nih.govacs.org By carefully selecting co-catalysts and applying post-curing processes at elevated temperatures (e.g., 200-230 °C), the Tg of DCPD-based polymers can be increased dramatically, with values as high as 340 °C being reported. google.com The incorporation of a 6-acetoxy group provides a functional handle that can be modified to tune polymer properties, potentially leading to materials with enhanced thermal stability. researchgate.net

Table 1: Glass Transition Temperatures (Tg) of Various Dicyclopentadiene (DCPD) Based Polymers

Polymer System Glass Transition Temperature (Tg) Reference(s)
Linear PDCPD ~53 °C acs.org
Standard Cross-linked PDCPD 155–165 °C acs.org
Functionalized PDCPDs (General) 80–143 °C acs.org
Cross-linked Carboxyl-functionalized PDCPD 200 °C nih.govacs.org

Polymeric scaffolds serve as solid supports for catalysts, enzymes, and reagents, facilitating easier separation of the catalyst from the reaction products and enabling continuous manufacturing processes. frontiersin.orgmdpi.comnih.gov The ideal scaffold should possess high surface area, chemical and thermal stability, and tunable surface properties. mdpi.com The robust, cross-linked nature of polydicyclopentadiene makes it a suitable candidate for such applications.

In the realm of flow chemistry, where reactions are run in continuous streams through a reactor, immobilized catalysts are particularly valuable. rsc.orgrsc.org Monolithic reactors, which consist of a single block of porous material, can be fabricated from polymers and offer excellent flow characteristics. rsc.orgresearchgate.net Chiral organocatalysts have been immobilized onto monolithic reactors made from copolymers and used for asymmetric Diels-Alder reactions between cyclopentadiene and various aldehydes under continuous-flow conditions. rsc.org This setup allows for the efficient and continuous production of enantiomerically enriched products with high yields and selectivities. rsc.org Polymers derived from this compound could be similarly employed, with the acetoxy group providing a site for catalyst attachment or for modifying the scaffold's surface properties.

Dicyclopentadiene and its derivatives are frequently incorporated as modifiers into commodity resin systems like unsaturated polyesters (UPRs) and epoxies to enhance their properties and reduce cost. google.comresearchgate.net

In UPRs, which are widely used in composites and coatings, DCPD is used to produce resins with lower styrene (B11656) emission, reduced shrinkage, and good durability. researchgate.netpolynt.com The standard synthesis involves reacting a polyol with a dicarboxylic acid or anhydride (B1165640), such as maleic anhydride. google.comuoc.gr DCPD can be incorporated by first reacting it with maleic acid before the subsequent polyesterification step. google.com

In epoxy resin formulations, dicyclopentadiene-based structures are introduced to improve properties like electrical insulation (lower dielectric constant), heat resistance, and dimensional stability. researchgate.netgoogle.com this compound can act as a reactive component in these systems. The acetoxy group can be hydrolyzed to a hydroxyl group, which can then react with epoxy groups or participate in the polyesterification reaction, thereby covalently integrating the dicyclopentadiene moiety into the polymer network. This modification can enhance cross-link density and thermal performance of the final cured material. researchgate.net

Future Perspectives and Emerging Research Avenues in Acetoxydicyclopentadiene Chemistry

The reactivity of the cyclopentadiene moiety positions its derivatives at the forefront of emerging chemical technologies, particularly in the fields of bioconjugation and advanced materials development.

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. technologypublisher.compcbiochemres.com "Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce no offensive byproducts; the Diels-Alder reaction is a prime example. nih.govnih.gov

Cyclopentadiene is one of the most reactive dienes for normal-electron-demand Diels-Alder reactions, making its cycloadditions ideal for click chemistry applications. nih.govnih.govacs.org This high reactivity allows for fast ligations under mild conditions. ucsb.edu A key challenge with cyclopentadiene is its tendency to dimerize at room temperature. nih.gov Current research focuses on developing substituted cyclopentadienes that are "self-orthogonal," meaning they are sterically hindered from dimerizing but retain high reactivity towards a specific reaction partner. technologypublisher.comnih.gov For example, the diene 6,7,8,9-tetrachloro-1,4-dioxospiro nih.govnih.govnona-6,8-diene has been shown to be a stable, self-orthogonal, and highly reactive reagent for bioorthogonal labeling. nih.govacs.org

The cyclopentadiene unit within this compound can be liberated through a retro-Diels-Alder reaction at elevated temperatures. nih.gov This "caged" cyclopentadiene can then be "unveiled" to participate in click reactions, for example, to functionalize polymer surfaces or to cross-link hydrogels with spatial and temporal control. ucsb.edu This opens up avenues for creating smart materials, patterned surfaces, and advanced biomaterials where the unique reactivity of the cyclopentadiene moiety can be harnessed on demand. acs.orgucsb.edu

Table 2: Key Cycloaddition Reactions in Bioorthogonal and Click Chemistry

Reaction Type Diene Dienophile/Dipolarophile Key Features Reference(s)
Diels-Alder Reaction Cyclopentadiene Maleimide, Norbornene High reactivity, excellent yields, forms cyclohexene (B86901) adducts. nih.govucsb.edu
Inverse Electron Demand Diels-Alder (IEDDA) Tetrazine trans-Cyclooctene (TCO) Extremely fast kinetics, among the fastest bioorthogonal reactions. pcbiochemres.comnih.gov

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | N/A (1,3-dipole) | Cyclooctyne | Copper-free click reaction, widely used in biological systems. | pcbiochemres.com |

Frontal Ring-Opening Metathesis Polymerization (FROMP) for Functional Materials

Frontal Ring-Opening Metathesis Polymerization (FROMP) is a cutting-edge technique for the rapid and energy-efficient production of high-performance polymers and composites. rsc.org This method involves a self-propagating polymerization reaction that travels as a thermal front through a monomer resin, converting it into a solid polymer. The process is sustained by the exothermic heat of the polymerization reaction itself, which minimizes the need for external energy input. rsc.org While much of the research in FROMP has centered on dicyclopentadiene (DCPD), there is growing interest in utilizing functionalized DCPD derivatives to tailor the properties of the resulting polymers for specific advanced applications. grafiati.com

The incorporation of functional groups into the dicyclopentadiene monomer allows for the synthesis of polymers with modified characteristics, such as altered surface energy, improved thermal stability, and the potential for post-polymerization modifications. Copolymerization of functional monomers with standard dicyclopentadiene is a common strategy to fine-tune the properties of the final material. grafiati.com

One such functionalized monomer of interest is this compound. While direct and extensive studies on the specific use of this compound in FROMP are not widely documented, its polymerization via the closely related Ring-Opening Metathesis Polymerization (ROMP) provides significant insights into the potential properties of the resulting functional material. The synthesis of a linear polydicyclopentadiene derivative through the ROMP of acetoxy-substituted dicyclopentadiene (AcO-DCPD) has been successfully demonstrated using a first-generation Grubbs catalyst. researchgate.net

The resulting acetoxy-functionalized polymer exhibits a significantly higher glass transition temperature (Tg) compared to linear polydicyclopentadiene, making it a candidate for applications requiring enhanced thermal resistance. researchgate.net The presence of the acetoxy group introduces polarity to the polymer backbone, which can influence its surface properties and adhesion characteristics.

The research findings on the ROMP of acetoxy-substituted dicyclopentadiene suggest that its application in a FROMP process would yield a thermoset material with similarly enhanced thermal properties. The key characteristics of the polymer synthesized from AcO-DCPD are summarized in the table below.

PropertyValueReference
Polymer StructureLinear, acetoxy-substituted researchgate.net
Glass Transition Temp (Tg)136 °C to 159 °C researchgate.net
Thermal Degradation OnsetApproximately 220 °C researchgate.net

It is important to note that in a FROMP reaction, the polymerization kinetics, such as the frontal velocity and maximum temperature, would be influenced by the presence of the acetoxy group and the specific catalyst system employed. Further research is necessary to fully characterize the FROMP behavior of this compound and to optimize the process for the fabrication of functional materials with tailored properties.

Q & A

Q. How should raw data and computational models for this compound studies be archived to ensure reproducibility?

  • Methodological Answer :
  • Supplemental Materials : Publish raw NMR spectra, chromatograms, and simulation input files in open repositories (e.g., Zenodo, Figshare).
  • Metadata Documentation : Include instrument calibration details, software versions, and environmental conditions.
  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Follow journal-specific guidelines for appendices (e.g., large datasets in supplementary files) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.